molecular formula C6H6F2N2S B2525366 4-(Difluoromethyl)-6-methylpyrimidine-2-thiol CAS No. 438221-08-0

4-(Difluoromethyl)-6-methylpyrimidine-2-thiol

Cat. No.: B2525366
CAS No.: 438221-08-0
M. Wt: 176.18
InChI Key: FJPRPNXINAOUPC-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-6-methylpyrimidine-2-thiol is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with a difluoromethyl group and a methyl group, as well as a thiol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-6-methylpyrimidine-2-thiol typically involves multiple steps, starting with the formation of the pyrimidine ring. One common approach is the reaction of a suitable pyrimidine derivative with a difluoromethylating agent under controlled conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully optimized to achieve high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethyl)-6-methylpyrimidine-2-thiol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted pyrimidines with different functional groups.

Scientific Research Applications

4-(Difluoromethyl)-6-methylpyrimidine-2-thiol has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be employed in biological studies to investigate its effects on various cellular processes.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

  • Industry: The compound is utilized in the production of materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which 4-(Difluoromethyl)-6-methylpyrimidine-2-thiol exerts its effects involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound's reactivity, allowing it to participate in various biochemical processes. The thiol group, in particular, plays a crucial role in redox reactions and binding to metal ions.

Comparison with Similar Compounds

  • 4-(Difluoromethyl)pyrimidine

  • 6-methylpyrimidine-2-thiol

  • 4-(difluoromethoxy)benzaldehyde

Properties

IUPAC Name

4-(difluoromethyl)-6-methyl-1H-pyrimidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2S/c1-3-2-4(5(7)8)10-6(11)9-3/h2,5H,1H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPRPNXINAOUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=S)N1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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